molecular formula C25H36N2O2 B2372447 (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one CAS No. 1092814-41-9

(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one

Cat. No.: B2372447
CAS No.: 1092814-41-9
M. Wt: 396.575
InChI Key: ZZCLFVCHZVPTRZ-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one is a useful research compound. Its molecular formula is C25H36N2O2 and its molecular weight is 396.575. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

New steroidal C-17 heteroaryl compounds, including derivatives of pyrazines, have been designed and synthesized, targeting the inhibition of human CYP17 enzyme and antagonism of androgen receptors (AR), both wild type and mutant. These compounds demonstrated potent inhibitory effects on CYP17, an enzyme crucial for androgen synthesis, and showed strong antiandrogenic activity. Specifically, compounds like VN/124-1 exhibited significant inhibitory potency, comparable to known antiandrogens, and demonstrated remarkable effectiveness in inhibiting the growth of androgen-dependent prostate cancer cells in vitro and in vivo models, presenting a promising avenue for prostate cancer treatment (Handratta et al., 2005).

Antiandrogenic Activities

Another study focused on synthesizing a series of androstano[17,16-c]pyrazolines and their oxidized derivatives, aiming to evaluate their antiandrogenic activities. Some of these compounds exhibited superior antiandrogenic activity compared to Cyproterone, a reference drug. This research contributes to the development of new therapeutic agents for conditions requiring antiandrogenic intervention (Amr et al., 2006).

Structural Analysis

The crystal and molecular structures of anabolic agents like stanazolol and its derivatives have been determined, providing insights into their binding modes with the androgen receptor. Understanding these structures helps in the rational design of new steroids with desired biological properties (Lisgarten et al., 2003).

Metabolic Studies

Metabolic studies have identified and characterized the urinary metabolites of stanozolol, an androgenic-anabolic steroid, in humans. This research is crucial for developing analytical methods for doping control and understanding the metabolism of synthetic steroids (Massé et al., 1989).

Stereoselective Synthesis

Research into the stereoselective synthesis of steroidal derivatives has led to the creation of compounds with potent antiandrogenic activity. These studies not only contribute to the chemical knowledge of steroid synthesis but also provide a basis for the development of new therapeutic agents targeting androgen-related disorders (Goto et al., 1977).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. Unfortunately, specific information on the mechanism of action of this compound was not found .

Properties

IUPAC Name

(16E)-16-[(2-ethylpyrazol-3-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c1-4-27-18(9-12-26-27)13-16-14-22-20-6-5-17-15-19(28)7-10-24(17,2)21(20)8-11-25(22,3)23(16)29/h9,12-13,17,19-22,28H,4-8,10-11,14-15H2,1-3H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLFVCHZVPTRZ-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.